N,N'-Bis(benzyloxycarbonyl)guanidine

Overview

Description

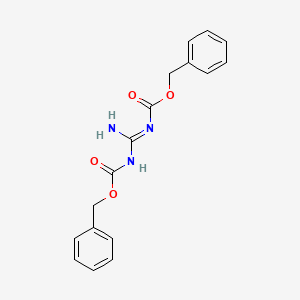

N,N’-Bis(benzyloxycarbonyl)guanidine is an organic compound with the molecular formula C17H17N3O4. It is a derivative of guanidine, featuring two benzyloxycarbonyl (Cbz) protecting groups. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .

Mechanism of Action

Target of Action

Guanidine, a functional group present in the compound, is known to interact with various biological targets .

Mode of Action

Guanidine, a component of the compound, is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

Guanidine-containing compounds have been found to influence a variety of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(benzyloxycarbonyl)guanidine can be synthesized through the reaction of guanidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(benzyloxycarbonyl)guanidine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(benzyloxycarbonyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The benzyloxycarbonyl groups can be selectively removed under acidic conditions to yield free guanidine derivatives.

Reduction Reactions: The compound can be reduced to form simpler guanidine derivatives.

Hydrolysis: The benzyloxycarbonyl groups can be hydrolyzed under basic conditions.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for deprotection.

Basic Conditions: Sodium hydroxide or potassium carbonate for hydrolysis.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed:

Free Guanidine Derivatives: Formed through deprotection or hydrolysis.

Reduced Guanidine Compounds: Formed through reduction reactions.

Scientific Research Applications

N,N’-Bis(benzyloxycarbonyl)guanidine has several applications in scientific research:

Chemistry: Used as a protecting group for guanidine in organic synthesis, facilitating the preparation of complex molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases.

Industry: Employed in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

- N-Benzylguanidine hydrochloride

- 1,3-Bis(tert-butoxycarbonyl)guanidine

- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea

- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

Comparison: N,N’-Bis(benzyloxycarbonyl)guanidine is unique due to its dual benzyloxycarbonyl protecting groups, which provide enhanced stability and selectivity in synthetic applications. Compared to other guanidine derivatives, it offers greater versatility in multi-step synthesis and is particularly useful in the preparation of complex molecules .

Biological Activity

N,N'-Bis(benzyloxycarbonyl)guanidine is a guanidine derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features two benzyloxycarbonyl (Cbz) protective groups attached to the guanidine core. This structural configuration enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions and biological applications.

The biological activity of this compound is largely attributed to the guanidine moiety, which is known to interact with several biological targets:

- Acetylcholine Release : Guanidine enhances the release of acetylcholine following nerve impulses, which is crucial for neurotransmission in the central nervous system.

- Muscle Cell Membrane Dynamics : It slows the rates of depolarization and repolarization in muscle cell membranes, impacting muscle contraction and relaxation.

Biochemical Pathways

This compound participates in various biochemical pathways:

- Synthesis of Bioactive Compounds : It serves as an intermediate in the synthesis of enzyme inhibitors and receptor antagonists, particularly those targeting the central nervous system and cardiovascular diseases.

- Guanidine Derivatives Formation : Through deprotection or hydrolysis, free guanidine derivatives are formed, which can exhibit distinct biological activities.

Antiviral Properties

Research indicates that guanidine-containing compounds have antiviral activity. For instance, derivatives such as 4-guanidino-Neu5Ac2en (GG167) have been shown to inhibit neuraminidase, a key enzyme for influenza virus infection. This compound demonstrates significant inhibitory activity against both influenza A and B viruses .

Enzyme Inhibition

This compound has been utilized in the development of enzyme inhibitors. Its ability to modify enzyme activity through interaction with active sites makes it a valuable tool in drug design .

Case Studies

- Antiviral Research : A study highlighted the synthesis of guanidine derivatives that effectively inhibit viral replication by targeting neuraminidase. These compounds were shown to possess potent antiviral properties, leading to their development as potential therapeutic agents against influenza .

- Neurotransmission Studies : Experimental data demonstrated that this compound enhances synaptic transmission by modulating acetylcholine release. This effect was observed in both in vitro and in vivo models, suggesting its potential utility in treating neurodegenerative diseases.

Applications in Medicine

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development : It is employed in creating drugs targeting neurological disorders due to its ability to influence neurotransmitter dynamics.

- Chemical Synthesis : Used as a protecting group for guanidines in organic synthesis, facilitating the preparation of complex molecules.

Properties

CAS No. |

10065-79-9 |

|---|---|

Molecular Formula |

C17H17N3O4 |

Molecular Weight |

327.33 g/mol |

IUPAC Name |

benzyl N-(N-phenylmethoxycarbonylcarbamimidoyl)carbamate |

InChI |

InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22) |

InChI Key |

WUPOXNUSSFCSGV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=N)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.